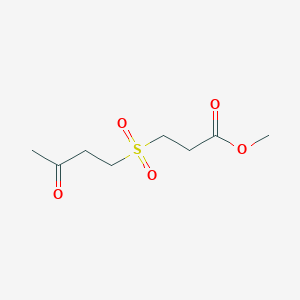

Methyl 3-((3-oxobutyl)sulfonyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-((3-oxobutyl)sulfonyl)propanoate” is a chemical compound with the molecular formula C8H14O5S . It has an average mass of 222.259 Da and a monoisotopic mass of 222.056198 Da . It is also known by other names such as “Methyl 3- (3-OXOBUTANESULFONYL)PROPANOATE” and "methyl 3- (3-oxobutylsulfonyl)propanoate" .

Molecular Structure Analysis

“Methyl 3-((3-oxobutyl)sulfonyl)propanoate” contains a total of 27 bonds, including 13 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 aliphatic ester, 1 aliphatic ketone, and 1 sulfone . The molecule is composed of 14 Hydrogen atoms, 8 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications

Antiandrogen Activity :

- Certain derivatives of 2-hydroxypropionanilides, similar in structure to Methyl 3-((3-oxobutyl)sulfonyl)propanoate, have been synthesized and tested for antiandrogen activity. Methyl series members were found to be pure antagonists, indicating potential therapeutic applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Synthesis of Derivatives :

- The synthesis of a range of derivatives involving similar sulfonyl compounds has been explored, highlighting their potential utility in creating novel compounds with unique properties (Tye & Skinner, 2002).

Radical-mediated Reactions :

- Studies on the behavior of similar compounds under radical-mediated conditions revealed insights into the synthesis of complex molecules, which can be significant in pharmaceutical research and organic chemistry (Czifrák & Somsák, 2009).

Ion Exchange Resin Catalysis :

- Research on ion exchange resin catalysis involving similar sulfonyl compounds has implications for industrial applications in chemical synthesis, demonstrating the versatility of these compounds in various chemical reactions (Ancillotti, Massi Mauri, & Pescarollo, 1977).

Antifungal Activity :

- Derivatives similar to Methyl 3-((3-oxobutyl)sulfonyl)propanoate have been synthesized and evaluated for their antifungal activities, indicating potential applications in developing new antifungal agents (Miyauchi, Kozuki, Tanio, & Ohashi, 1996).

Magnetic Nanoparticle Synthesis :

- Methyl propylaminopropanoate-coated nanoparticles, related to Methyl 3-((3-oxobutyl)sulfonyl)propanoate, have been developed for environmental applications such as dye removal from water, highlighting the compound's potential in environmental science (Galangash, Kolkasaraei, Ghavidast, & Shirzad-Siboni, 2016).

properties

IUPAC Name |

methyl 3-(3-oxobutylsulfonyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5S/c1-7(9)3-5-14(11,12)6-4-8(10)13-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLIQKHECIAVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2806585.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide](/img/structure/B2806586.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate](/img/structure/B2806592.png)

![2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid](/img/structure/B2806594.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2806598.png)

![1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2806604.png)